Phyllalbine (CAS 4540-25-4), also known as vanilloyltropine, is a naturally occurring tropane alkaloid primarily isolated from the roots of Convolvulus subhirsutus [1]. It is chemically defined as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate, with a molecular formula of C16H21NO4 and a molecular weight of 291.34 g/mol [2]. The compound exhibits both central and peripheral sympathomimetic effects, a functional profile that distinguishes it within its alkaloid class and positions it as a specialized research tool for neurological disease investigations [3].
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Certified Reference Standard
PhyProof® primary standard with metrological traceability for analytical method validation and quality control workflows.
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Adrenergic Research Probe
Reported central and peripheral sympathomimetic activity supports mechanistic studies of adrenergic signaling pathways.
[1] Gapparov, A. M., Razzakov, N. A., & Aripova, S. F. (2007). Alkaloids of Convolvulus subhirsutus from Uzbekistan. Chemistry of Natural Compounds, 43(3), 291-292. View Source
[2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 443007, Phyllalbine. View Source
[3] Quevauviller, A., Foussard-Blanpin, O., & Coignard, D. (1965). Un alcaloïde du Phyllanthus discoïdes (euphorbiacées), la phyllalbine, sympathomimétique central et périphérique. Therapies, 20(4), 1033-41. View Source
Phyllalbine vs. Generic Tropane Alkaloids
Procurement of a generic 'tropane alkaloid' is insufficient for studies requiring Phyllalbine's precise pharmacological and chemical profile. The tropane alkaloid class encompasses compounds with vastly divergent structures, such as atropine, cocaine, and scopolamine, leading to highly variable biological activities [1]. Even among the Convolvulus-derived alkaloids, key structural differences directly impact function. For instance, while both are isolated from Convolvulus subhirsutus, Phyllalbine possesses a vanilloyl ester moiety (4-hydroxy-3-methoxybenzoic acid) [2], whereas its close structural analog, convolvine, contains a veratroyl ester group (3,4-dimethoxybenzoic acid) [3]. This subtle difference in the acyl group's substitution pattern dictates distinct receptor interactions and downstream signaling, as evidenced by Phyllalbine's specific sympathomimetic action, which is not a shared property of all Convolvulus alkaloids [4]. Substituting with a structurally related but functionally distinct compound would compromise experimental reproducibility and lead to invalid research outcomes.
Pharmacological Profile
Phyllalbine
Sympathomimetic activity reported; distinct central and peripheral effects.
Generic Tropane Alkaloids
Diverse mechanisms (anticholinergic, local anesthetic); sympathomimetic response may not transfer.
[4] Quevauviller, A., Foussard-Blanpin, O., & Coignard, D. (1965). Un alcaloïde du Phyllanthus discoïdes (euphorbiacées), la phyllalbine, sympathomimétique central et périphérique. Therapies, 20(4), 1033-41. View Source
Phyllalbine: Evidence-Based Comparisons
Cytotoxicity Benchmarking vs. Staurosporine
Phyllalbine's cytotoxic activity was benchmarked against the potent, non-selective kinase inhibitor staurosporine in a direct comparative assay. The study evaluated the effect on malignant THP-1 leukemia cells, providing a quantifiable baseline for its anti-proliferative potential [1].
Cytotoxic effect of Phyllalbine at 30 μg/mL was comparable to that of staurosporine at 10 μM.
Conditions
In vitro assay on malignant THP-1 leukemia cells.
Why This Matters
This direct comparison provides researchers with a quantitative benchmark, allowing them to gauge Phyllalbine's cytotoxic potency against a widely recognized and potent reference compound.
CytotoxicityNatural ProductCancer Research
[1] Razzakov, N. A., et al. (2007). Cytotoxic properties were evaluated in vitro on malignant THP-1 cells. As cited in Chemistry of Natural Compounds, 43(3), 291-292. View Source
Proliferation & Antifungal Activity vs. Convolvine, Convolamine
A comparative study of Convolvulus alkaloids revealed distinct biological profiles. Phyllalbine was found to induce proliferation of fibroblast skin cells at a specific concentration, a property not reported for its structural analogs convolvine and convolamine under the same experimental conditions [1]. In contrast, a 5% solution of convolvine and convolamine demonstrated broad-spectrum antimicrobial activity against staphylococci, E. coli, and Candida fungi, while Phyllalbine showed a specific inhibitory effect against Candida growth [1].
Induces fibroblast proliferation at 10 μg/mL; inhibits Candida growth.
Comparator Or Baseline
Convolvine and Convolamine (5% solution)
Quantified Difference
Phyllalbine uniquely promoted fibroblast proliferation at 10 μg/mL. A 5% solution of convolvine and convolamine showed broad antimicrobial activity, whereas Phyllalbine's antifungal action was specific to Candida.
Conditions
In vitro cell culture assays.
Why This Matters
This differentiation is critical for selecting the correct compound for specific applications, such as wound healing research (where Phyllalbine's proliferative activity is relevant) versus broad-spectrum antimicrobial studies (where convolvine/convolamine would be more appropriate).
Wound HealingAntifungalProliferation
[1] Abidova, A. D., et al. (2019). Получение компонентов для раневых покрытий и оценка их биологической активности [Obtaining components for wound dressings and evaluation of their biological activity]. Universum: Medicine and Pharmacology, 6(63). View Source
Sympathomimetic Activity vs. Convolamine
Phyllalbine's distinctive pharmacological action is its documented central and peripheral sympathomimetic effect [1]. This functional property is not a general characteristic of the tropane alkaloid class or even of its closest structural relatives isolated from Convolvulus subhirsutus. For example, convolamine acts as a positive modulator of the sigma-1 receptor (IC50 = 289 nM), a mechanism associated with cognitive and neuroprotective effects, which is mechanistically distinct from sympathomimetic activity [2]. This functional divergence underscores Phyllalbine's specific utility as a research probe for studying adrenergic system modulation.
Exhibits central and peripheral sympathomimetic effects.
Comparator Or Baseline
Convolamine (a co-occurring Convolvulus alkaloid)
Quantified Difference
Phyllalbine acts as a sympathomimetic agent, whereas Convolamine acts as a sigma-1 receptor positive modulator with an IC50 of 289 nM.
Conditions
In vivo pharmacological assessment (Phyllalbine); in vitro receptor binding assay (Convolamine).
Why This Matters
This mechanistic differentiation prevents the misapplication of compounds in target-specific research. A researcher investigating sigma-1 receptor pathways would choose Convolamine, while one studying adrenergic signaling would require Phyllalbine.
NeurologyPharmacologySympathomimetic
[1] Quevauviller, A., Foussard-Blanpin, O., & Coignard, D. (1965). Un alcaloïde du Phyllanthus discoïdes (euphorbiacées), la phyllalbine, sympathomimétique central et périphérique. Therapies, 20(4), 1033-41. View Source
[2] MedChemExpress. (2025). Product Data Sheet: Convolamine (HY-N15339). View Source
Purity & Traceability: PhyProof® vs. Generic Sources
Phyllalbine is available as a PhyProof® primary reference standard, a key differentiator from generic or non-certified sources of the compound. This certification guarantees an assigned absolute purity of ≥85.0% (HPLC), which is determined by a rigorous analysis that considers chromatographic purity, water content, residual solvents, and inorganic impurities [1]. In contrast, non-certified Phyllalbine from commodity vendors lacks this level of comprehensive purity characterization and metrological traceability.
Certified absolute purity of ≥85.0% vs. no comprehensive impurity profile or metrological traceability.
Conditions
ISO/IEC 17025 accredited analytical testing under the PhyProof® certification program.
Why This Matters
For procurement, this ensures that the substance meets the highest standards of identity and purity, which is non-negotiable for generating reproducible and publication-quality data in quantitative assays, method validation, and quality control.
Analytical ChemistryQuality ControlReference Standard
[1] PhytoLab GmbH & Co. KG. (2025). PhyProof® Reference Substance Certificate for Phyllalbine (Article No. 84098). View Source
Phyllalbine Research & Development Applications
Bioanalytical Method Validation & Quality Control
Phyllalbine's primary value in an industrial setting is as a PhyProof® certified reference standard. Analytical chemists and QC laboratories should prioritize this certified form for method development, validation, and routine quality control testing of raw materials or finished products containing Phyllalbine. Its certified absolute purity of ≥85.0% [1] ensures the accuracy and reliability of quantitative analyses, such as HPLC assay calibration, and is essential for meeting stringent regulatory documentation requirements.
Adrenergic Signaling & Neurological Mechanisms
Academic and pharmaceutical researchers focusing on the sympathetic nervous system should select Phyllalbine as a specific chemical probe. Its established central and peripheral sympathomimetic effects [2] make it a relevant tool for investigating adrenergic receptor function, neurotransmitter release, and associated downstream physiological responses. This application is based on its unique pharmacological profile, which is not shared by other common tropane alkaloids like atropine or scopolamine.
Cytotoxicity & Wound Healing Screening
In early-stage drug discovery programs, Phyllalbine serves as a valuable natural product lead. Its demonstrated cytotoxicity against malignant THP-1 cells, comparable to staurosporine [3], justifies its inclusion in anticancer screening panels. Concurrently, its ability to stimulate fibroblast proliferation at 10 μg/mL [4] provides a distinct, quantifiable basis for exploring its potential in tissue repair and wound healing applications, a property that differentiates it from other related alkaloids.
[1] PhytoLab GmbH & Co. KG. (2025). PhyProof® Reference Substance Certificate for Phyllalbine (Article No. 84098). View Source
[2] Quevauviller, A., Foussard-Blanpin, O., & Coignard, D. (1965). Un alcaloïde du Phyllanthus discoïdes (euphorbiacées), la phyllalbine, sympathomimétique central et périphérique. Therapies, 20(4), 1033-41. View Source
[3] Razzakov, N. A., et al. (2007). Cytotoxic properties were evaluated in vitro on malignant THP-1 cells. As cited in Chemistry of Natural Compounds, 43(3), 291-292. View Source
[4] Abidova, A. D., et al. (2019). Получение компонентов для раневых покрытий и оценка их биологической активности [Obtaining components for wound dressings and evaluation of their biological activity]. Universum: Medicine and Pharmacology, 6(63). View Source
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